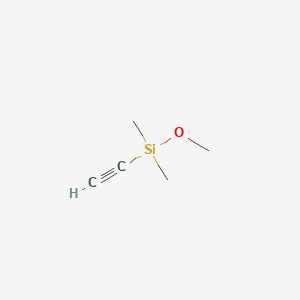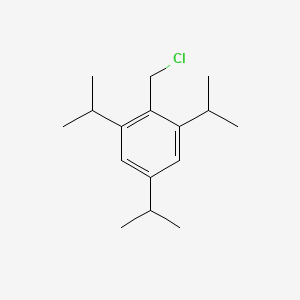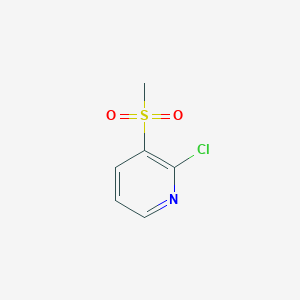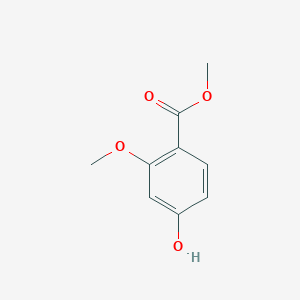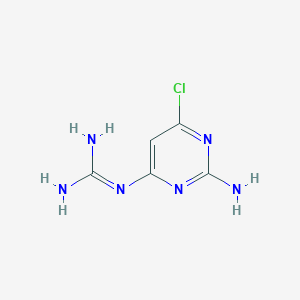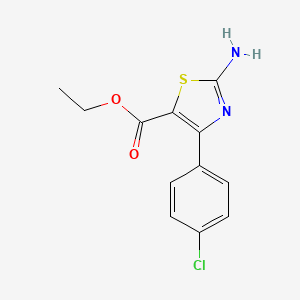![molecular formula C8H12O3 B1590301 1,4-Dioxaspiro[4.5]decan-6-one CAS No. 4746-96-7](/img/structure/B1590301.png)
1,4-Dioxaspiro[4.5]decan-6-one
概要
説明
1,4-Dioxaspiro[4.5]decan-6-one has been used in the synthesis of L-callipeltose, the deoxyamino sugar of L-callipeltoside A .
Synthesis Analysis
The synthesis of 1,4-Dioxaspiro[4.5]decan-6-one involves several steps. It can be obtained from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination . Another method involves the use of Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, ethylene glycol, water, 1-butyl-3-methylimidazolium hydrogensulfate, and 1-ethylimidazole tetrafluoroborate .Molecular Structure Analysis
The molecular structure of 1,4-Dioxaspiro[4.5]decan-6-one is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1,4-Dioxaspiro[4.5]decan-6-one can undergo aminocarbonylation in the presence of a palladium-phosphine precatalyst . It can also be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin via a novel aromatization process .Physical And Chemical Properties Analysis
1,4-Dioxaspiro[4.5]decan-6-one has a density of 1.2±0.1 g/cm³, a boiling point of 268.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. Its enthalpy of vaporization is 50.6±3.0 kJ/mol, and its flash point is 106.7±12.4 °C. The index of refraction is 1.489, and the molar refractivity is 38.6±0.4 cm³ .科学的研究の応用
Synthesis Applications
1,4-Dioxaspiro[4.5]decan-8-one, a close relative of 1,4-Dioxaspiro[4.5]decan-6-one, is highly valued as a bifunctional synthetic intermediate. It is pivotal in the synthesis of organic chemicals like pharmaceutical intermediates, liquid crystals, and insecticides. A notable synthesis method involves using 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, with acetic acid as a catalyst, enhancing yield and reducing reaction time (Zhang Feng-bao, 2006).
Derivative Synthesis
Derivatives of benzofurazan and benzofuroxan have been synthesized starting from 1,4-dioxaspiro[4.5]decan-8-one. These derivatives contain hydroxy or dioxolane groups and have been studied under acid hydrolysis conditions, revealing useful insights into their chemical behavior (V. A. Samsonov & L. B. Volodarsky, 2000).
Application in Total Synthesis
1,6-Dioxaspiro[4.n]decan-2-one systems, derived from sugar-based spirocyclopropane carboxylic acids, have been used in the total synthesis of dihydro-pyrenolide D. This methodology is notable for its efficiency and generality in stereoselective construction (B. Ramakrishna & P. Sridhar, 2015).
Antibacterial Evaluation
1,4-Dioxaspiro[4.5]decane derivatives have been evaluated for their antibacterial properties. Compounds synthesized via Mannich reaction and cyclo-condensation showed promising in vitro activity against various bacterial species, with one compound demonstrating significant antibacterial efficacy (M. Natarajan et al., 2021).
Palladium-Catalysed Aminocarbonylation
1,4-Dioxaspiro[4.5]decan-6-ylacrylamides, synthesized through palladium-catalysed aminocarbonylation of an iodoalkene from 2-acetylcyclohexanone, demonstrated high yields. This study explored the influence of amine nucleophiles and reaction conditions on the yield (R. Farkas et al., 2015).
Solubility in Sustainable Solvents
1,4-Dioxaspiro[4.5]decane-2-methanol, also referred to as 'protected glycerol', has been studied for its solubility in sustainable solvents like water and ionic liquids. This research provides fundamental data crucial for future applications involving alternative reactions and extraction/separation processes (Catarina I. Melo et al., 2012).
Safety and Hazards
1,4-Dioxaspiro[4.5]decan-6-one is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . When handling, it is advised to avoid unnecessary personal contact, wear protective clothing, use in a well-ventilated area, and avoid contact with incompatible materials .
将来の方向性
作用機序
Target of Action
It is used in the preparation of a series of potent analgesic compounds , suggesting that it may interact with pain receptors or enzymes involved in pain signaling pathways.
Mode of Action
The exact mode of action of 1,4-Dioxaspiro[4It is known to undergo a novel aromatization process, converting this bicyclic frame into a series of 5-alkoxytryptamine derivatives . This suggests that 1,4-Dioxaspiro[4.5]decan-6-one may interact with its targets through the formation of these derivatives.
Biochemical Pathways
The conversion of 1,4-dioxaspiro[45]decan-6-one into 5-alkoxytryptamine derivatives, including serotonin, melatonin, and bufotenin , suggests that it may influence the serotoninergic system and related biochemical pathways.
Result of Action
The molecular and cellular effects of 1,4-Dioxaspiro[4Given its conversion into 5-alkoxytryptamine derivatives , it may influence cellular processes regulated by these compounds, such as sleep, mood, and pain perception.
特性
IUPAC Name |
1,4-dioxaspiro[4.5]decan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-3-1-2-4-8(7)10-5-6-11-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXQQTSLFAVOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(=O)C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493011 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.5]decan-6-one | |
CAS RN |
4746-96-7 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



